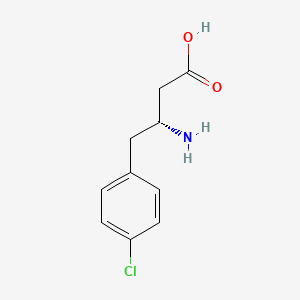

(R)-3-Amino-4-(4-chlorophenyl)butansäure

Übersicht

Beschreibung

“®-3-Amino-4-(4-chlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H12ClNO2 . It is also known as ®-Baclofen . This compound is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of ®-3-Amino-4-(4-chlorophenyl)butanoic acid is characterized by the presence of an amino group and a carboxylate residue . The molecules crystallize in a zwitterionic configuration .Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.66 . It is a solid at room temperature . The compound has a flash point of 174.1°C, a boiling point of 364.3°C at 760 mmHg, and a melting point of 171-174°C .Wissenschaftliche Forschungsanwendungen

Medizin: Muskelrelaxans und Behandlung der Alkoholabhängigkeit

(R)-3-Amino-4-(4-chlorophenyl)butansäure, auch bekannt als Baclofen, wird hauptsächlich als Muskelrelaxans eingesetzt. Es ist ein künstlicher GABA-Rezeptoragonist, der zur Behandlung von Muskelspastik eingesetzt wurde . Zusätzlich wurde Baclofen in Frankreich als alternatives Medikament zur Behandlung der Alkoholabhängigkeit zugelassen .

Biochemie: Synthese enantiomerenreiner Arzneimittel

In der Biochemie ist die enantiomerenreine Form von Baclofen aufgrund ihrer therapeutischen Wirkungen von Bedeutung, da nur das (R)-Enantiomer die gewünschten medizinischen Eigenschaften vermittelt . Dies hat zur Entwicklung synthetischer Wege zu enantiomerenreinem (R)-Baclofen geführt .

Pharmakologie: Entwicklung nicht-suchtmachender Medikamente

Pharmakologisch wird (R)-Baclofen als nicht-suchtmachende Behandlungsoption anerkannt. Seine Rolle als künstlicher GABA-Rezeptoragonist macht es zu einem interessanten Thema bei der Entwicklung nicht-suchtmachender pharmakologischer Therapien .

Neurowissenschaften: Forschung zu GABA-Rezeptoragonisten

In den Neurowissenschaften ist die Funktion von (R)-Baclofen als GABA-Rezeptoragonist entscheidend. Es wird häufig in der Forschung verwendet, um die Mechanismen der Muskelspastik zu verstehen und neue Behandlungen für verwandte neurologische Erkrankungen zu erforschen .

Organische Chemie: Kristall-Engineering

Organische Chemiker verwenden (R)-Baclofen im Kristall-Engineering, um mehrkomponentige Kristalle mit Koformern unterschiedlicher Säurestärke und Molekülgröße zu bilden. Dies hilft bei der Erforschung der konformativen Flexibilität und der Synthons-Vielseitigkeit .

Analytische Chemie: Strukturanalyse

Analytische Chemiker interessieren sich für die Strukturanalyse von (R)-Baclofen. Die Struktur der Verbindung, die durch Einkristall-XRD-basierte Analyse ohne weitere co-kristallisierte Substanzen ermittelt wurde, liefert Einblicke in ihre zwitterionische Konfiguration und supramolekularen Merkmale .

Chemieingenieurwesen: Synthese und Stabilität

Im Chemieingenieurwesen liegt der Fokus auf der Synthese und Stabilität von (R)-Baclofen. Die Etablierung synthetischer Wege und die Analyse seiner polymorphen Formen sind wichtige Forschungsgebiete .

Materialwissenschaften: Supramolekulare Chemie

Materialwissenschaftler untersuchen (R)-Baclofen auf seine Anwendungen in der supramolekularen Chemie. Die Fähigkeit der Verbindung, in ihrer Kristallstruktur starke Wasserstoffbrückenbindungen und C—H Cl-Bindungen zu bilden, ist besonders interessant für die Entwicklung neuer Materialien .

Wirkmechanismus

Target of Action

The primary target of ®-3-Amino-4-(4-chlorophenyl)butanoic acid, also known as ®-Baclofen, is the gamma-aminobutyric acid type B (GABA-B) receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

®-3-Amino-4-(4-chlorophenyl)butanoic acid acts as a selective agonist for the GABA-B receptor . By binding to this receptor, it enhances the receptor’s inhibitory effects, leading to hyperpolarization of neurons and a decrease in the release of excitatory neurotransmitters .

Biochemical Pathways

The activation of the GABA-B receptor by ®-3-Amino-4-(4-chlorophenyl)butanoic acid leads to the inhibition of adenylate cyclase, reducing the formation of cyclic adenosine monophosphate (cAMP). This results in decreased neuronal excitability and transmission .

Pharmacokinetics

®-3-Amino-4-(4-chlorophenyl)butanoic acid is rapidly and extensively absorbed and eliminated . Absorption may be dose-dependent, being reduced with increasing doses . It is excreted primarily by the kidney in unchanged form, and there is relatively large intersubject variation in absorption and/or elimination .

Result of Action

The molecular and cellular effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid’s action include sedation, somnolence, ataxia, and respiratory and cardiovascular depression . These effects are due to its general central nervous system depressant properties .

Action Environment

The action, efficacy, and stability of ®-3-Amino-4-(4-chlorophenyl)butanoic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its absorption and bioavailability . Furthermore, the compound’s stability can be affected by factors such as temperature and pH .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

®-3-Amino-4-(4-chlorophenyl)butanoic acid functions as a GABA receptor agonist, specifically targeting the GABA_B receptors. It interacts with these receptors to modulate neurotransmission in the central nervous system. The compound binds to the GABA_B receptor subunits, leading to the activation of downstream signaling pathways that result in muscle relaxation and reduced spasticity . Additionally, ®-3-Amino-4-(4-chlorophenyl)butanoic acid forms strong hydrogen bonds and C—H Cl bonds in its crystalline structure, contributing to its stability and efficacy .

Cellular Effects

®-3-Amino-4-(4-chlorophenyl)butanoic acid exerts significant effects on various cell types and cellular processes. It influences cell signaling pathways by activating GABA_B receptors, which in turn modulate the release of neurotransmitters such as glutamate and dopamine. This modulation affects gene expression and cellular metabolism, leading to changes in cell function. The compound’s impact on cell signaling pathways is crucial for its therapeutic effects in reducing muscle spasticity and managing alcohol dependence .

Molecular Mechanism

The molecular mechanism of ®-3-Amino-4-(4-chlorophenyl)butanoic acid involves its binding to the GABA_B receptor subunits. This binding triggers conformational changes in the receptor, leading to the activation of G-proteins and subsequent inhibition of adenylate cyclase. The inhibition of adenylate cyclase reduces the production of cyclic AMP (cAMP), resulting in decreased neuronal excitability and muscle relaxation. Additionally, ®-3-Amino-4-(4-chlorophenyl)butanoic acid modulates the activity of ion channels, further contributing to its muscle relaxant properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid have been observed to change over time. The compound exhibits stability under various conditions, maintaining its efficacy in both in vitro and in vivo studies. Long-term exposure to ®-3-Amino-4-(4-chlorophenyl)butanoic acid has shown sustained muscle relaxant effects without significant degradation. The compound’s stability and efficacy may vary depending on the experimental conditions and the duration of exposure .

Dosage Effects in Animal Models

The effects of ®-3-Amino-4-(4-chlorophenyl)butanoic acid vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces muscle spasticity and exhibits antispastic properties. At higher doses, ®-3-Amino-4-(4-chlorophenyl)butanoic acid may cause adverse effects such as sedation, respiratory depression, and hypotension. These toxic effects highlight the importance of careful dosage management in clinical applications .

Metabolic Pathways

®-3-Amino-4-(4-chlorophenyl)butanoic acid is primarily metabolized in the liver. The compound undergoes biotransformation through processes such as oxidation and conjugation, resulting in the formation of metabolites that are excreted via the kidneys. The metabolic pathways of ®-3-Amino-4-(4-chlorophenyl)butanoic acid involve enzymes such as cytochrome P450, which play a crucial role in its biotransformation and elimination .

Transport and Distribution

Within cells and tissues, ®-3-Amino-4-(4-chlorophenyl)butanoic acid is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, ®-3-Amino-4-(4-chlorophenyl)butanoic acid can accumulate in specific compartments, influencing its localization and activity. The transport and distribution of the compound are essential for its therapeutic effects and overall efficacy .

Subcellular Localization

®-3-Amino-4-(4-chlorophenyl)butanoic acid exhibits specific subcellular localization patterns that affect its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s interaction with its target receptors and subsequent modulation of cellular processes. Understanding the subcellular localization of ®-3-Amino-4-(4-chlorophenyl)butanoic acid provides insights into its mechanism of action and therapeutic potential .

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-(4-chlorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14/h1-4,9H,5-6,12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCYHDQUYYVDIPY-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420714 | |

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

678969-21-6 | |

| Record name | AG-G-57891 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)

![(6R-trans)-[[2-[(diphenylmethoxy)carbonyl]-8-oxo-7-[(phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]triphenylphosphonium iodide](/img/structure/B1353631.png)

![Pyrazolo[1,5-a]pyridin-5-ylmethanol](/img/structure/B1353643.png)

![Methyl 4-formylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B1353646.png)